N-(3-aminophenyl)-3-chlorobenzamide

Descripción

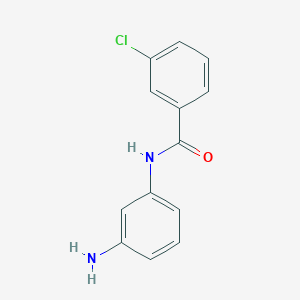

Structure

2D Structure

Propiedades

IUPAC Name |

N-(3-aminophenyl)-3-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-10-4-1-3-9(7-10)13(17)16-12-6-2-5-11(15)8-12/h1-8H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGAYYFPEUVSJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352210 | |

| Record name | N-(3-aminophenyl)-3-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293737-89-0 | |

| Record name | N-(3-aminophenyl)-3-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N 3 Aminophenyl 3 Chlorobenzamide and Structural Analogues

Established Synthetic Pathways for Benzamide (B126) Formation

Traditional methods for synthesizing benzamides, including N-(3-aminophenyl)-3-chlorobenzamide, have relied on several well-established chemical reactions.

Amidation and Acylation Reactions from Aminophenyl Precursors

A primary and straightforward method for forming the amide bond in this compound is through the acylation of a diamine precursor. This involves the reaction of m-phenylenediamine (B132917) with 3-chlorobenzoyl chloride. researchgate.net The Schotten-Baumann reaction conditions, which involve the use of a base like triethylamine (B128534) in a solvent such as dichloromethane, facilitate this transformation. mdpi.com This method provides a rapid and efficient route to the desired amide. mdpi.com

Another approach involves the selective acylation of a substituted phenylenediamine. For instance, 4-nitro-1,3-phenylenediamine (B181760) can be selectively acylated using an acid chloride in the presence of pyridine. google.com The resulting product can then undergo further transformations to yield the target molecule.

Reductive Synthesis from Nitro-Substituted Precursors

An alternative strategy begins with the synthesis of a nitro-substituted benzamide, which is then reduced to the corresponding aminobenzamide. A common route involves the reaction of an aniline (B41778) with a nitrobenzoyl chloride. For example, N-(2'-nitrophenyl)-4-acetylaminobenzamide can be prepared from 4-acetylamino benzoic acid and o-nitroaniline. google.com The subsequent reduction of the nitro group is a critical step.

Several reducing agents can be employed for this transformation. A suspension of the nitro compound with iron powder and ammonium (B1175870) chloride in a solvent like methanol, followed by reflux, is an effective method. chemicalbook.comrsc.org Another established method is catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst. google.com Tin(II) chloride dihydrate in ethanol (B145695) is also a viable reagent for this reduction. researchgate.net

This two-step process, involving initial amide formation followed by nitro group reduction, offers a versatile pathway to aminobenzamides.

Coupling Agent-Mediated Synthesis (e.g., Carbodiimides, HOBt)

Modern organic synthesis frequently employs coupling agents to facilitate the formation of amide bonds from carboxylic acids and amines, avoiding the need for highly reactive acyl chlorides. Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are commonly used for this purpose. nih.gov To enhance the efficiency of the coupling reaction and minimize side reactions like racemization, an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt) is often added. nih.govroyalsocietypublishing.orgcreative-peptides.com

The reaction proceeds through the formation of an activated HOBt ester, which then readily reacts with the amine to form the desired amide. royalsocietypublishing.org This method is known for its mild reaction conditions and broad applicability in the synthesis of various benzamide derivatives. nih.govresearchgate.net For instance, the synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide has been successfully achieved using DIC and HOBt as the coupling system. nih.gov

Modern Catalytic Approaches in Benzamide Synthesis

The field of organic synthesis has seen a significant shift towards the use of catalytic methods, which often offer higher efficiency, selectivity, and sustainability compared to stoichiometric reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has emerged as a powerful tool for the formation of carbon-nitrogen bonds. Palladium-catalyzed cross-coupling reactions can be utilized to synthesize N-substituted benzamides. These reactions typically involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. nih.gov

For example, an efficient palladium-catalyzed coupling of 3-chloroquinoxalinones with a variety of nitrogen-containing nucleophiles, including amides, has been developed. nih.gov This methodology utilizes a Pd(OAc)2 catalyst with a Xantphos ligand and K2CO3 as the base. nih.gov While not a direct synthesis of this compound, this approach highlights the potential of palladium catalysis for constructing similar amide-containing structures. The development of these catalytic systems continues to be an active area of research, with the potential for creating more direct and efficient routes to complex benzamides. nih.gov

Emerging Synthetic Strategies for Benzamide Production

The quest for more efficient, environmentally friendly, and versatile synthetic methods continues to drive innovation in the synthesis of benzamides.

One emerging area is the development of novel catalytic systems that operate under milder conditions and with greater functional group tolerance. For instance, the use of biocatalysts, such as amine dehydrogenases and imine reductases, for asymmetric reductive amination is a growing field. rsc.org These enzymatic methods offer high stereoselectivity in the synthesis of chiral amines, which can be precursors to benzamides.

Furthermore, research into transamidation reactions, where one amide is converted into another, is gaining traction. google.com While the conversion of secondary or tertiary amides to primary amides has been reported, the reverse transformation could offer new pathways for the synthesis of substituted benzamides. google.com These and other innovative strategies are poised to further expand the toolkit available for the synthesis of this compound and its analogues.

Flow Chemistry Applications in Benzamide Synthesis

Flow chemistry, or continuous-flow synthesis, has emerged as a transformative technology in chemical manufacturing, offering significant advantages over traditional batch processing. researchgate.net By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, this method provides superior control over reaction parameters such as temperature, pressure, and mixing. nih.gov The benefits include enhanced heat and mass transfer, improved reaction efficiency, and greater safety profiles, particularly when dealing with hazardous reagents or exothermic reactions. researchgate.netamt.uk

In the context of benzamide synthesis, flow chemistry allows for rapid process optimization and seamless integration of multiple synthetic steps into a single continuous operation. amt.uk This approach is particularly valuable in the pharmaceutical industry for the synthesis of intermediates and Active Pharmaceutical Ingredients (APIs). nih.govacs.org The enclosed nature of flow reactors minimizes operator exposure to potent compounds, and the small reaction volumes enhance safety.

Research has demonstrated the successful application of flow chemistry to various reactions relevant to benzamide synthesis. For instance, organometallic reactions, which are often highly exothermic and sensitive, can be precisely controlled. acs.org Ley's research group utilized a flow platform for reactions involving organolithium and Grignard reagents, showcasing the technology's capacity for handling highly reactive intermediates safely. acs.org

Table 1: Examples of Flow Chemistry Applications in Amide Synthesis This table is interactive. You can sort and filter the data.

| Reaction Type | Reactants | Key Conditions | Residence Time | Yield | Reference |

|---|---|---|---|---|---|

| Grignard Addition | Weinreb amide, PhMgBr | 60 °C in PFA reactor | 5 min | 97% (ketone intermediate) | acs.org |

| Lithiation/Addition | Aryl bromide, nBuLi, Ketone | -50 °C to 30 °C in PFA coils | 7 min (lithiation), 10 s & 2 min (addition) | Not specified | acs.org |

| Claisen Condensation | Ketone, Ethyl glyoxalate | 115 °C in PFA reactor coil | 22 min | 74% | acs.org |

| Amide Coupling | Benzoyl chloride, Methylaniline | 150 °C in flow reactor | 30 min (total process) | 32% (overall) | nih.gov |

| Acylation | Tropine, Phenylacetyl chloride | 100 °C in 1.4 mL reactor | 7.6 min | Not specified | nih.gov |

Optimization of Synthetic Routes and Reaction Efficiency

Optimizing synthetic routes to produce this compound and related structures involves the systematic variation of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time. researchgate.net

Another synthetic approach involves the reaction of benzoic acid and urea (B33335). While the uncatalyzed reaction can produce a fair yield of 50-60%, the use of catalysts can improve efficiency. youtube.com Extending the reaction time from 30 minutes to 3.5 hours was also shown to increase the yield from 51% to about 65%. youtube.com

The choice of solvent and catalyst is critical. In the phenolysis of benzamides, for example, chlorinated solvents were found to work well. researchgate.net For the para-selective alkylation of benzamides, a cooperative nickel/aluminum catalysis system has been developed. acs.org The optimization of this reaction showed that using 10 mol % of the aluminum co-catalyst MAD (methylaluminoxane-derived) at 100 °C resulted in a 52% yield with 99:1 regioselectivity for the para-alkylation product. acs.org Increasing the amount of MAD or the temperature could lead to the formation of side products. acs.org

Table 2: Optimization of Reaction Conditions for Benzamide Synthesis This table is interactive. You can sort and filter the data.

| Reaction Type | Substrate | Catalyst/Reagent | Solvent | Temperature (°C) | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Friedel-Crafts Carboxamidation | Benzene | Cyanoguanidine / CF3SO3H (10 eq.) | Benzene | 60 | 56% yield of benzamide. nih.gov | nih.gov |

| Friedel-Crafts Carboxamidation | p-Dichlorobenzene | Cyanoguanidine / CF3SO3H | Not specified | Not specified | 10% yield, demonstrating reactivity with deactivated arenes. nih.gov | nih.gov |

| Urea-based Amidation | Benzoic Acid | Boric Acid | None | 180 | Reaction time of 3.5 hours increased yield to ~65%. youtube.com | youtube.com |

| para-Alkylation | N-methoxy-N-methylbenzamide | Ni(cod)₂/L6 / MAD (10 mol %) | 1,2-Dichloroethane | 100 | 52% yield with 99:1 para-selectivity. acs.org | acs.org |

| para-Alkylation | 4-Methylbenzophenone | Ni(cod)₂/L6 / MAD (40 mol %) | 1,2-Dichloroethane | 150 | Side product formation observed at higher temp/catalyst load. acs.org | acs.org |

Advanced Computational Chemistry and Molecular Modeling of N 3 Aminophenyl 3 Chlorobenzamide and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict a wide array of molecular properties with high accuracy. niscpr.res.in DFT calculations, particularly using hybrid functionals like B3LYP, are frequently employed to study benzamide (B126) derivatives and related structures. niscpr.res.inresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular structure. This is achieved by finding the minimum energy geometry on the potential energy surface. For analogues of N-(3-aminophenyl)-3-chlorobenzamide, DFT methods with basis sets such as 6-31G(d,p) or 6-311G(d,p) are used to perform these geometry optimizations. niscpr.res.inresearchgate.netnih.gov The resulting optimized structures provide data on bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data from X-ray diffraction to validate the computational method. researchgate.net For instance, in a study on 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, the calculated geometric parameters showed strong agreement with experimental values. researchgate.net

Below is a table showing representative optimized geometric parameters for the closely related analogue, 3-chlorobenzamide, calculated at the B3LYP/6-31G(d,p) level.

Table 1: Selected Optimized Geometric Parameters for 3-chlorobenzamide

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Cl | 1.75 Å |

| C=O | 1.23 Å | |

| C-N | 1.36 Å | |

| Bond Angle | O=C-N | 122.5° |

| Cl-C-C | 119.8° |

Data derived from principles discussed in computational studies of similar molecules. niscpr.res.inresearchgate.net

The electronic properties of a molecule are critical to understanding its reactivity and spectral characteristics. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net A smaller gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net

DFT calculations are used to determine the energies of these orbitals and visualize their distribution across the molecule. niscpr.res.inresearchgate.net For benzamide analogues, the HOMO is often localized on the electron-rich parts of the molecule, such as the aminophenyl ring, while the LUMO may be distributed over the chlorobenzamide moiety. The HOMO-LUMO gap can be influenced by substituents and the solvent environment. researchgate.net

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Analogues

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 3-chlorobenzamide | -7.12 | -1.25 | 5.87 |

| (E)-3-(3-chlorophenyl)acryl amide derivative researchgate.net | -6.21 | -2.18 | 4.03 |

| 2-benzoyl-N-(4-chlorophenyl)propanamide derivative researchgate.net | -6.54 | -2.33 | 4.21 |

Values are illustrative and based on data reported for analogous structures in cited literature.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. niscpr.res.in The MEP map displays different potential values on the electron density surface, typically color-coded: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. researchgate.netresearchgate.net

For molecules like this compound, MEP analysis typically reveals negative potential around the oxygen atom of the carbonyl group and the nitrogen of the amino group, making them sites for electrophilic interaction. niscpr.res.inresearchgate.net Conversely, the hydrogen atoms of the amide and amine groups exhibit positive potential, indicating their role as electrophilic sites. researchgate.net This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures (bonds and lone pairs). wisc.edu It is used to investigate intramolecular interactions, charge transfer, and hyperconjugation by examining the interactions between filled (donor) and empty (acceptor) orbitals. niscpr.res.inrsc.org The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). researchgate.net

In amide-containing molecules, NBO analysis can reveal significant interactions, such as the delocalization of the nitrogen lone pair electrons into the antibonding orbital of the carbonyl group (n → π*), which contributes to the stability of the amide bond. researchgate.netrsc.org For this compound analogues, NBO analysis would likely show strong stabilization energies for interactions within the aromatic rings and across the amide linkage. niscpr.res.in

Table 3: Illustrative NBO Analysis for an Amide Linkage

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (C=O) | ~50-60 | Hyperconjugation (Resonance) |

| σ (C-H) | σ* (C-C) | ~2-5 | Hyperconjugation |

E(2) values represent typical stabilization energies for interactions in amide-containing molecules as discussed in NBO studies. researchgate.netrsc.org

Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and softness (S). Hardness indicates resistance to change in electron distribution, while softness is the reciprocal of hardness. niscpr.res.in The Fukui function is a local reactivity descriptor that identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. niscpr.res.in

For 3-chlorobenzamide, these descriptors have been calculated to understand its chemical activity. niscpr.res.in The analysis helps in pinpointing the most reactive sites within the molecule, which corresponds well with the insights gained from MEP maps. niscpr.res.in This information is valuable for predicting how the molecule will interact with biological targets or other chemical species.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

For a compound like this compound, MD simulations can be used to understand its dynamic behavior in different environments, such as in aqueous solution or when bound to a biological target like a protein. nih.govnih.gov A typical simulation involves placing the molecule in a simulation box (e.g., filled with water molecules), applying a force field (a set of parameters describing the potential energy of the system), and running the simulation for a specific duration (e.g., nanoseconds). nih.gov

Analysis of the MD trajectory can reveal:

Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the molecule's structure over time. nih.gov

Intermolecular Interactions: The formation and breaking of hydrogen bonds and other non-covalent interactions with surrounding molecules. nih.govnih.gov

Binding Stability: When studying a complex with a protein, MD simulations can confirm if the molecule remains stably bound in the active site and identify the key interactions that maintain the complex. nih.govrsc.org

Though specific MD studies on this compound are not widely published, the methodology is routinely applied to its analogues, such as sulfonamide derivatives and other enzyme inhibitors, to validate docking results and assess the stability of ligand-receptor complexes. nih.govrsc.org

Preclinical Investigation of Biological Activities and Mechanisms of Action for N 3 Aminophenyl 3 Chlorobenzamide Derivatives

Antimicrobial and Antiparasitic Applications

Investigation of Specific Biological Targets in Parasites (e.g., Kinetoplast DNA Disruption)

Kinetoplast DNA (kDNA) is a unique and essential component of the mitochondrial genome in kinetoplastid parasites, such as Trypanosoma and Leishmania, making it a critical target for antiparasitic drug development. nih.govnih.govnih.gov Research into N-phenylbenzamide derivatives, a class of compounds to which N-(3-aminophenyl)-3-chlorobenzamide belongs, has shown promising activity against these parasites.

The proposed mechanism of action involves these compounds acting as AT-rich DNA minor groove binders. It is suggested that they displace essential High Mobility Group (HMG)-box-containing proteins from their binding sites on kDNA. This interference disrupts the structure and function of the kinetoplast, ultimately leading to the death of the parasite. The benzimidazole (B57391) nucleus, a related chemical scaffold, has also been a focus of medicinal chemistry efforts to generate new drug candidates against protozoan diseases like leishmaniasis and trypanosomiasis. nih.govnih.gov

Table 1: Antiparasitic Activity of Related N-Phenylbenzamide Derivatives

| Compound Type | Target Organism | Mechanism of Action | Key Findings |

|---|---|---|---|

| N-phenylbenzamide derivatives | Trypanosoma brucei | kDNA minor groove binding, displacement of HMG-box proteins | Curative in acute mouse models of African trypanosomiasis. |

| N-phenylbenzamide derivatives | Leishmania donovani | kDNA minor groove binding | Active and selective against the parasite. |

| N-phenylbenzamide derivatives | Trypanosoma cruzi | kDNA minor groove binding | Activity observed, though requires crossing multiple membranes to reach the target. |

| Nifuroxazide derivatives | Trypanosoma cruzi | Cysteine protease inhibition | Nfz-8 showed high inhibition of T. cruzi cysteine proteases with low cytotoxicity. mdpi.com |

| Nifuroxazide derivatives | Leishmania mexicana | Not specified | Nfz-5 exhibited a potent leishmanicidal effect, 25-fold better than the reference drug. mdpi.com |

Miscellaneous Biological Activities in Related Benzamide (B126) Compounds

Beyond their antiparasitic potential, the broader family of benzamide compounds has been investigated for a variety of other useful biological and chemical properties.

In Vitro Anti-Inflammatory Potential (e.g., Prostaglandin (B15479496) Synthesis Inhibition)

Certain benzamide and benzimidazole derivatives have demonstrated significant anti-inflammatory properties. nih.govnanobioletters.com The primary mechanism behind this activity is the inhibition of prostaglandin biosynthesis. nih.gov This is achieved by targeting and inhibiting key enzymes in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2) and Phospholipase A2 (PLA2). nih.gov PLA2 is responsible for releasing arachidonic acid, which is then converted into inflammatory mediators like prostaglandins (B1171923) by COX enzymes.

Studies on novel N-phenylcarbamothioylbenzamides showed that specific derivatives exhibited potent anti-inflammatory activity, significantly inhibited prostaglandin E2 (PGE2) synthesis, and had low ulcerogenicity compared to reference drugs like indomethacin. nih.gov Similarly, a series of 2-substituted benzimidazole derivatives were found to have IC50 values lower than the standard anti-inflammatory drug ibuprofen (B1674241) in a Luminol-enhanced chemiluminescence assay. nih.gov

Table 2: In Vitro Anti-inflammatory Activity of Selected Benzimidazole Derivatives

| Compound | IC50 (µM) (Luminol-enhanced chemiluminescence assay) | Standard Drug (Ibuprofen) IC50 (µM) |

|---|---|---|

| B2 | < Standard | 1.1 ± 0.5 |

| B4 | < Standard | 1.1 ± 0.5 |

| B7 | < Standard | 1.1 ± 0.5 |

| B8 | < Standard | 1.1 ± 0.5 |

Data sourced from in vitro assays as described in the literature. nih.gov

Corrosion Inhibition Properties

Benzamide and its derivatives have been recognized for their effectiveness as corrosion inhibitors, particularly for protecting mild steel in acidic environments like sulfuric and hydrochloric acid. covenantuniversity.edu.ngscielo.org.zaresearchgate.net The mechanism involves the adsorption of the organic molecules onto the metal surface, which forms a protective film. researchgate.net This film acts as a barrier, limiting the access of the corrosive medium to the metal and thereby reducing the corrosion rate. researchgate.net

The inhibition efficiency is dependent on the concentration of the benzamide derivative, with higher concentrations generally providing better protection. researchgate.net Studies using potentiostatic polarization have identified benzamide as a mixed-type inhibitor, meaning it affects both the anodic and cathodic reactions of the corrosion process. scielo.org.zaresearchgate.net The adsorption of these molecules on the steel surface has been found to follow the Freundlich and Langmuir adsorption isotherms. covenantuniversity.edu.ngresearchgate.net

Table 3: Corrosion Inhibition Efficiency of Benzamide on Mild Steel in 0.5M H₂SO₄

| Inhibitor Concentration (g/200mL) | Exposure Time (hours) | Inhibition Efficiency (%) | Corrosion Rate (mm/yr) |

|---|---|---|---|

| 3 | 48 | 60 | 12.6 |

| 4 | 48 | 70 | 7.48 |

| 3 | 480 | 61 | Not Specified |

| 4 | 480 | 55.5 | 6.4 |

Data from gravimetric and potentiostatic polarization measurements. covenantuniversity.edu.ngscielo.org.zaresearchgate.net

Catalytic Activities in Chemical Processes

The benzamide structure is integral to various catalytic processes, both in the synthesis of the compounds themselves and in their subsequent chemical transformations. rsc.org The formation of the amide bond to create benzamides often employs catalytic methods to enhance efficiency and yield. For instance, palladium-based homogeneous catalysts and ruthenium catalysts like RuH₂(PPh₃)₄ have been used for the synthesis of benzamides from aryl halides and amines. nih.gov

Furthermore, benzamide derivatives serve as substrates in advanced catalytic reactions. Photocatalysis, for example, uses light to drive chemical transformations. Dual catalytic systems, combining a photoredox catalyst with a palladium catalyst, can mediate the annulation of benzamides with arynes to produce complex heterocyclic structures like phenanthridinones. rsc.org These catalytic modifications are crucial for the late-stage functionalization of molecules in drug discovery and materials science. rsc.orgresearchgate.net

Table 4: Catalytic Systems in Benzamide-Related Synthesis

| Catalyst Type | Reaction | Substrates | Product |

|---|---|---|---|

| RuH₂(PPh₃)₄ | Amide Synthesis | Piperonaldehyde, Piperidine | 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine |

| Palladium-based homogeneous catalysts | Amide Synthesis | Aryl/heteroaryl bromides, Amines | Primary amides |

| Dual Palladium/Photoredox (Na₂-Eosin Y) | Annulation | Secondary benzamides, Arynes | Phenanthridinone derivatives |

Structure Activity Relationship Sar Studies and Derivatization Strategies for N 3 Aminophenyl 3 Chlorobenzamide

Systemic Investigation of Substituent Effects on Biological Efficacy and Selectivity

The biological activity of N-(3-aminophenyl)-3-chlorobenzamide is intrinsically linked to the nature and position of substituents on its two aromatic rings. SAR studies aim to systematically alter these substituents to map the chemical space and identify modifications that enhance desired biological effects while minimizing off-target interactions.

Research on related N-phenylbenzamide derivatives has provided valuable insights into these relationships. For instance, studies on imidazole-based N-phenylbenzamide derivatives as potential anticancer agents revealed that the nature and position of substituents on the phenyl ring significantly influence cytotoxicity. nih.gov It was observed that both electron-donating groups (such as methyl and methoxy) and electron-withdrawing groups could enhance activity, with their position on the ring being a critical determinant. nih.gov For example, a para-substituted fluorine atom resulted in the highest activity in one series, while chloro and bromo groups at the same position led to decreased activity. nih.gov Conversely, nitro group substitutions, regardless of their position, were found to abolish activity completely. nih.gov

In the context of this compound, the chloro substituent on the benzamide (B126) ring is a key feature. Studies on similar structures, such as 3-aminobenzophenones, have shown that replacing a methoxy group with a chloro group can drastically decrease cytotoxic and antitubulin activity in most cases. nih.gov However, the specific alignment of the chloro and amino groups can sometimes lead to retained activity, highlighting the importance of positional isomerism. nih.gov

The amino group on the N-phenyl ring is another critical site for modification. Its position and electronic properties are vital for target engagement. SAR studies often explore moving the amino group to the ortho or para positions and substituting it with other functional groups to probe the binding pocket of the biological target.

The following interactive table summarizes representative SAR findings from a study on imidazole-based N-phenylbenzamide derivatives, illustrating the impact of substituent changes on anticancer activity.

| Compound | Substituent (Position) | IC50 (µM) against A549 cell line | IC50 (µM) against HeLa cell line | IC50 (µM) against MCF-7 cell line |

| 4e | 2-OCH3 | 11.1 ± 0.17 | 11.1 ± 0.15 | 9.2 ± 0.12 |

| 4f | 4-F | 7.5 ± 0.38 | 9.3 ± 0.11 | 8.9 ± 0.11 |

| 4g | 4-Cl | 13.4 ± 0.14 | 45.3 ± 0.39 | 22.3 ± 0.26 |

| 4h | 4-OCH3 | 10.7 ± 0.13 | 11.9 ± 0.12 | 9.3 ± 0.37 |

| 4i | 4-Br | 16.9 ± 0.25 | 13.1 ± 0.27 | 11.6 ± 0.15 |

| 4j | 4-NO2 | >100 | >100 | 69.5 ± 0.46 |

Data adapted from a study on imidazole-based N-phenylbenzamide derivatives to illustrate general SAR principles. nih.gov

Strategies for Functionalization of the Amino Moiety (e.g., Acetylation, Urea (B33335) Formation)

The primary amino group of this compound is a prime target for derivatization to modulate its physicochemical properties and biological activity. Common strategies include acetylation and urea formation.

Acetylation: The conversion of the primary amine to an acetamide can alter the compound's hydrogen bonding capacity, polarity, and metabolic stability. Acetylation is a straightforward reaction, typically achieved using acetyl chloride or acetic anhydride. This modification can influence how the molecule interacts with its biological target and can also impact its pharmacokinetic profile.

Urea Formation: The amino group can be reacted with isocyanates to form urea derivatives. This strategy introduces a urea moiety, which is a common pharmacophore in many biologically active compounds due to its ability to form multiple hydrogen bonds. tpu.ru The synthesis of urea derivatives can be achieved by reacting the amine with an appropriate isocyanate. nih.gov A notable method involves the use of phenyl isocyanate, which can react with N-(2-aminophenyl)benzamides in a sequential nucleophilic/intramolecular addition process followed by transamidation to yield secondary amides. rsc.org This approach highlights a practical, one-pot, two-step reaction for creating urea-like structures. rsc.org The synthesis of various diaryl urea derivatives has been explored as analogs of kinase inhibitors like sorafenib. asianpubs.org

These functionalization strategies allow for the exploration of a wide range of chemical diversity. By varying the substituent on the acetyl group or the isocyanate, a library of analogs can be generated for further biological screening.

Rational Design of Chemical Probes and Biological Analogs

Building upon SAR data, the rational design of chemical probes and biological analogs of this compound can be undertaken to investigate its biological targets and mechanism of action.

Chemical Probes: A chemical probe is a molecule that is used to study and manipulate a biological system. To design a probe based on this compound, one could introduce a reporter group, such as a fluorophore or a biotin tag, or a reactive group for covalent labeling of the target protein. The design of fluorescent probes, for example, often involves linking the pharmacophore to a fluorescent dye in such a way that its emission is modulated upon binding to the target. nih.gov Strategies for designing such probes include regulating mechanisms like photo-induced electron transfer (PET), Förster resonance energy transfer (FRET), and intramolecular charge transfer (ICT). nih.gov

Biological Analogs: Rational design of biological analogs aims to create molecules with improved potency, selectivity, or pharmacokinetic properties. This process is often guided by computational modeling and a deep understanding of the target's structure. For instance, if this compound is found to be an enzyme inhibitor, analogs can be designed to better fit the enzyme's active site by making specific interactions with key amino acid residues. nih.gov This can involve isosteric replacements of certain groups or the introduction of new functionalities to exploit specific binding pockets. The design of N-substituted aminobenzamide scaffolds as potential inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme serves as an example of such a rational design approach. nih.gov

The ultimate goal of these rational design strategies is to develop molecules that are not only potent and selective but also possess the necessary drug-like properties for potential therapeutic applications.

Future Research Directions and Emerging Translational Opportunities

Exploration of Novel Benzamide (B126) Scaffolds and Hybrid Molecules

The development of new chemical entities with improved efficacy and novel mechanisms of action is a cornerstone of medicinal chemistry. For N-(3-aminophenyl)-3-chlorobenzamide, future research could fruitfully explore the synthesis and evaluation of novel benzamide scaffolds and hybrid molecules.

The benzamide moiety is a versatile scaffold found in numerous approved drugs and clinical candidates, demonstrating its potential for broad biological activity. researchgate.netdrugbank.com The core structure of this compound, featuring a substituted benzoyl ring linked to an aminophenyl group, offers multiple avenues for chemical modification. For instance, the introduction of different substituents on either aromatic ring could modulate the compound's electronic and steric properties, potentially leading to enhanced target affinity and selectivity.

A particularly promising strategy is the creation of hybrid molecules , which combine the pharmacophoric elements of this compound with other known bioactive scaffolds. This molecular hybridization approach aims to develop multifunctional agents that can interact with multiple biological targets simultaneously. dergipark.org.tr For example, integrating the benzamide core with moieties known to inhibit key enzymes in disease pathways, such as kinases or proteases, could yield compounds with synergistic therapeutic effects. dergipark.org.trnih.gov Research into benzimidazole-based hybrid molecules, for instance, has shown promise in developing multi-target agents for inflammation. nih.gov This approach could be adapted to the this compound scaffold to explore new therapeutic possibilities.

The synthesis of novel benzamide derivatives bearing different scaffolds has been a successful strategy in identifying potential antitumor agents. nih.gov For example, derivatives containing benzamidophenyl and phenylacetamidophenyl scaffolds have shown potent inhibitory activity against poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair. nih.gov Similarly, novel benzamide-based lysine (B10760008) deacetylase (KDAC) inhibitors have demonstrated significant anticancer potential. nih.gov These examples highlight the potential for discovering new therapeutic agents by exploring diverse chemical modifications of the this compound backbone.

Advanced In Vitro and In Silico Preclinical Efficacy Investigations

To fully elucidate the therapeutic potential of this compound and its derivatives, comprehensive preclinical investigations using advanced in vitro and in silico models are essential.

In vitro studies should move beyond preliminary screening to include a battery of assays designed to characterize the compound's mechanism of action and cellular effects. This includes target identification and validation studies to pinpoint the specific proteins or pathways with which the compound interacts. Techniques such as thermal shift assays, affinity chromatography, and chemoproteomics can be employed for this purpose. Furthermore, detailed cell-based assays are crucial to understand the compound's effects on cellular processes like proliferation, apoptosis, and cell cycle progression. nih.gov For instance, studies on novel benzamide derivatives have revealed their ability to arrest the cell cycle at the G2/M phase and induce apoptosis in cancer cells. nih.gov

In silico modeling offers a powerful and cost-effective approach to guide and accelerate the drug discovery process. mdpi.commdpi.com Computational methods such as molecular docking can predict the binding mode and affinity of this compound derivatives to various biological targets. nih.govmdpi.com Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the chemical structure of the compounds with their biological activity. nih.gov These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be used to assess the drug-like properties of the designed molecules at an early stage, helping to identify potential liabilities and guide further optimization. mdpi.comnih.gov

The integration of in vitro and in silico approaches can create a synergistic feedback loop. Experimental data from in vitro studies can be used to refine and validate computational models, while in silico predictions can guide the design of more potent and selective compounds for subsequent experimental evaluation.

Development of Polypharmacological Agents and Multi-Targeting Strategies

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple pathological pathways. This has led to a growing interest in the development of polypharmacological agents , single chemical entities that can modulate multiple targets simultaneously. mdpi.com The benzamide scaffold is well-suited for the design of such multi-targeting drugs. mdpi.com

Future research on this compound could focus on designing derivatives with precisely tailored polypharmacological profiles. For example, in the context of neurodegenerative diseases like Alzheimer's, a single compound could be engineered to inhibit both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes involved in the disease's progression. mdpi.com Studies on other benzamide derivatives have already demonstrated the feasibility of this dual-inhibitor approach. mdpi.com

In cancer therapy, a multi-targeting strategy could involve designing this compound analogues that simultaneously inhibit key signaling pathways, such as those mediated by vascular endothelial growth factor receptor-2 (VEGFR-2) and topoisomerase I (Topo I). nih.gov This approach could lead to more effective treatments by simultaneously targeting tumor growth, angiogenesis, and drug resistance mechanisms. The development of multi-target inhibitors often involves the strategic combination of different pharmacophores within a single molecule. nih.gov

The rational design of polypharmacological agents requires a deep understanding of the structural biology of the intended targets and the structure-activity relationships of the ligand. Computational tools, such as molecular modeling and pharmacophore mapping, can play a crucial role in designing molecules with the desired multi-target activity profile. nih.gov

Below is a table summarizing potential research directions for this compound based on the activities of related benzamide derivatives.

| Research Direction | Rationale Based on Related Benzamide Derivatives | Potential Therapeutic Areas |

| Synthesis of PARP-1 Inhibitors | Novel benzamide derivatives have shown potent PARP-1 inhibitory activity. nih.gov | Cancer |

| Development of KDAC Inhibitors | Aminophenyl-benzamide headgroups are features of novel class I selective KDAC inhibitors. nih.gov | Cancer |

| Design of Dual AChE/BACE1 Inhibitors | Benzamide derivatives have been successfully designed as dual inhibitors for Alzheimer's disease targets. mdpi.com | Neurodegenerative Diseases |

| Creation of VEGFR-2/Topo I Dual Inhibitors | N-2-(phenylamino) benzamide derivatives have been developed as dual inhibitors of COX-2 and Topo I for gastrointestinal cancers. nih.gov | Cancer |

| Exploration of Antimicrobial Activity | N-phenylbenzamides have demonstrated antibacterial and antifungal activities in in vitro and in silico studies. mdpi.com | Infectious Diseases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.